(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a nitrophenyl group, a trimethoxyphenyl group, and a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-nitroaniline and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the amine group of 2-methyl-3-nitroaniline and the aldehyde group of 3,4,5-trimethoxybenzaldehyde to form the corresponding imine.
Reduction: The imine is then reduced to form the amine intermediate.
Amidation: Finally, the amine intermediate undergoes amidation with an appropriate acylating agent to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE: can be compared with other amides containing nitrophenyl and trimethoxyphenyl groups.
N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)ACRYLAMIDE: A similar compound with an acrylamide linkage instead of a propenamide linkage.
N-(2-METHYL-3-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROPIONAMIDE: A similar compound with a propionamide linkage.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the (E)-configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJXEQWANTPQJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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